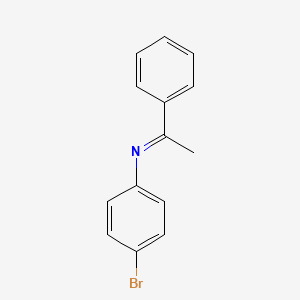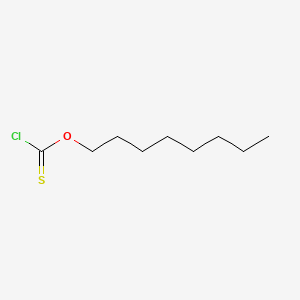![molecular formula C16H12NO4P B14426672 2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 82204-53-3](/img/structure/B14426672.png)
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound that features a quinoline moiety and a benzodioxaphosphol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of 2-methylquinolin-8-ol with a suitable phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce quinoline derivatives with reduced functional groups.
科学研究应用
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in various industrial processes to protect metals from corrosion.
作用机制
The mechanism of action of 2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting cellular processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
相似化合物的比较
Similar Compounds
2-Methyl-8-quinolinol: A simpler quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its combination of a quinoline moiety and a benzodioxaphosphol ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82204-53-3 |
|---|---|
分子式 |
C16H12NO4P |
分子量 |
313.24 g/mol |
IUPAC 名称 |
2-(2-methylquinolin-8-yl)oxy-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C16H12NO4P/c1-11-9-10-12-5-4-8-15(16(12)17-11)21-22(18)19-13-6-2-3-7-14(13)20-22/h2-10H,1H3 |
InChI 键 |
YIGDGZXICAOXGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2OP3(=O)OC4=CC=CC=C4O3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


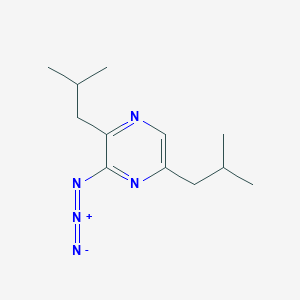
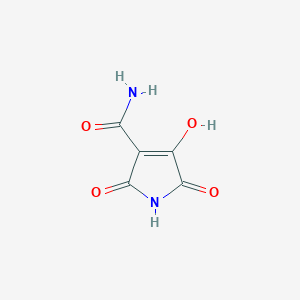
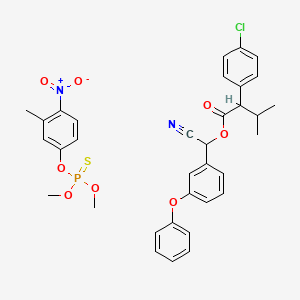
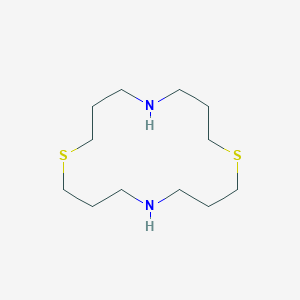

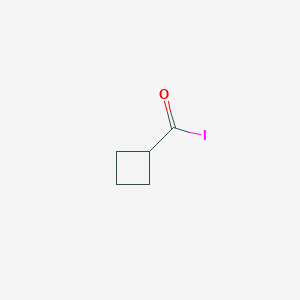
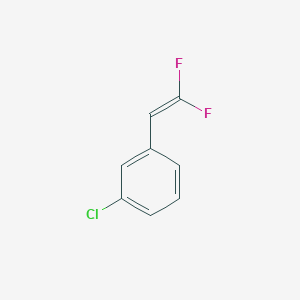
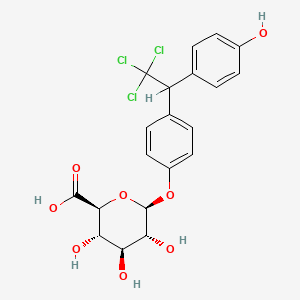
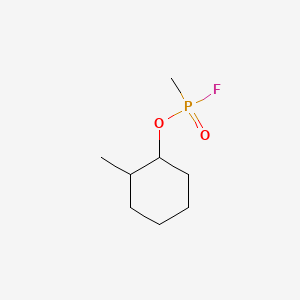

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea](/img/structure/B14426664.png)
